molecular formula C19H14Cl2N4OS B2525244 3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 891097-22-6

3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2525244
CAS No.: 891097-22-6
M. Wt: 417.31
InChI Key: PRDYUQNIEHDTGU-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2N4OS and its molecular weight is 417.31. The purity is usually 95%.
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Biological Activity

3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, with CAS number 891097-22-6, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H14Cl2N4OSC_{19}H_{14}Cl_{2}N_{4}OS with a molecular weight of 417.3 g/mol. The compound features a thiazolo-triazole core structure, which is significant for its biological activities.

PropertyValue
CAS Number891097-22-6
Molecular FormulaC₁₉H₁₄Cl₂N₄OS
Molecular Weight417.3 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar thiazolo-triazole structures have been reported to exhibit significant cytotoxicity against various cancer cell lines.

A study demonstrated that thiazole-linked compounds exhibited IC50 values lower than 20 mg/kg in various models of cancer, indicating their effectiveness as potential anticancer agents . The SAR analysis revealed that para-substituted phenyl groups enhance activity, particularly when halogenated .

Anticonvulsant Activity

The compound's structural similarities to other thiazole derivatives suggest potential anticonvulsant properties. Thiazole-based compounds have been evaluated for their efficacy in models such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test. For instance, related compounds demonstrated effective doses significantly lower than standard anticonvulsants like ethosuximide .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with tumor growth and seizure activity. Thiazole derivatives often interact with cellular targets such as Bcl-2 proteins and other apoptotic regulators .

Case Study 1: Anticancer Efficacy

In a recent investigation involving thiazolidinone derivatives, researchers found that compounds with similar structural motifs to our compound exhibited significant anti-proliferative effects on A549 lung adenocarcinoma cells. The study reported IC50 values below those of established chemotherapeutics, underscoring the potential of these derivatives in cancer therapy .

Case Study 2: Anticonvulsant Properties

A comparative study on thiazole derivatives indicated that those with electron-withdrawing groups like chlorine showed enhanced anticonvulsant activity in rodent models. The specific compound under discussion could potentially leverage similar mechanisms due to its structural characteristics .

Properties

IUPAC Name

3-chloro-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDYUQNIEHDTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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